molecular formula C22H25N5O B10939016 6-Cyclopropyl-1-methyl-N-[[2-(1-pyrrolidinyl)phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011361-34-4

6-Cyclopropyl-1-methyl-N-[[2-(1-pyrrolidinyl)phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939016
CAS No.: 1011361-34-4
M. Wt: 375.5 g/mol
InChI Key: KFCBDKFZSLPIGF-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

CAS No.

1011361-34-4

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N5O/c1-26-21-18(14-24-26)17(12-19(25-21)15-8-9-15)22(28)23-13-16-6-2-3-7-20(16)27-10-4-5-11-27/h2-3,6-7,12,14-15H,4-5,8-11,13H2,1H3,(H,23,28)

InChI Key

KFCBDKFZSLPIGF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4N5CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization at various positions. Key steps may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the cyclopropyl, methyl, and pyrrolidinylbenzyl groups through various organic reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-CYCLOPROPYL-1-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, which may also exhibit similar biological activities.

    Other Pyrazolo[3,4-b]pyridine Derivatives: These compounds often have variations in the substituents attached to the core structure, leading to differences in their biological activities and properties.

Uniqueness

The uniqueness of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 295.39 g/mol

Structural Features :

  • The compound features a cyclopropyl group and a pyrrolidinyl moiety, which are known to enhance biological activity through modulation of receptor interactions.
  • The pyrazolo[3,4-b]pyridine core is associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
9aHeLa2.59Induces apoptosis and cell cycle arrest
14gMCF74.66Cell cycle arrest at G2/M phase
14gHCT-1161.98Induces apoptosis

These findings suggest that derivatives like 6-Cyclopropyl-1-methyl-N-[[2-(1-pyrrolidinyl)phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may exhibit similar mechanisms, warranting further investigation into their anticancer properties.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been suggested by its structural similarities to other known anti-inflammatory agents. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in related compounds, indicating that 6-Cyclopropyl-1-methyl-N-[[2-(1-pyrrolidinyl)phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide could also possess significant anti-inflammatory activity.

Neuroprotective Effects

Emerging research indicates that pyrazolo[3,4-b]pyridine derivatives may exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a recent in vitro study, researchers evaluated the efficacy of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory properties of related compounds in a mouse model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers following treatment with these derivatives, suggesting potential therapeutic applications for inflammatory diseases.

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